N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H16N2O6S and its molecular weight is 388.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and as an antioxidant. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C17H15N3O5S2 |
Molecular Weight | 405.44 g/mol |
CAS Number | 899966-14-4 |
The structure features a benzo[d][1,3]dioxole moiety linked to a propanamide group, which is crucial for its biological interactions.
Overview
Recent studies have highlighted the anticancer potential of benzodioxole derivatives, including related compounds. A notable study evaluated various benzodioxole derivatives for their cytotoxic effects against different cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity, particularly against Hep3B liver cancer cells.
Case Study: Cytotoxicity Evaluation
In a study conducted by Hawash et al., two derivatives (designated as 2a and 2b) were specifically tested for their anticancer properties. The results are summarized in the table below:
Compound | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
2a | 5.6 | Hep3B | Induces G2-M phase arrest |
2b | 12.4 | Hep3B | Moderate activity compared to 2a |
Doxorubicin | 7.4 | Hep3B | Standard control for comparison |
The compound 2a demonstrated potent anticancer activity with an IC50 value of 5.6 µM, indicating its effectiveness in inhibiting cell proliferation compared to doxorubicin, a well-known chemotherapeutic agent .
The mechanism by which compound 2a exerts its anticancer effects involves the induction of cell cycle arrest at the G2-M phase. Flow cytometry analyses revealed a significant reduction in the fraction of cells in the G1 phase and S phase after treatment with compound 2a, suggesting that it interferes with normal cell cycle progression .
Antioxidant Activity
In addition to its anticancer properties, the compound has been evaluated for its antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer.
Evaluation Methodology
Antioxidant activity was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that while some benzodioxole derivatives showed moderate antioxidant activity, they were less potent than established antioxidants like Trolox.
Comparative Antioxidant Activity
The following table summarizes the antioxidant activities of selected compounds:
Compound | IC50 (µM) | Comparison with Trolox (IC50 = 7.72 µM) |
---|---|---|
Compound 2a | 39.85 | Moderate |
Compound 2b | 79.95 | Lower than Trolox |
These findings suggest that while the compound exhibits some antioxidant properties, it may not be as effective as more potent antioxidants .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c21-17(19-10-12-5-6-14-15(9-12)26-11-25-14)7-8-20-18(22)13-3-1-2-4-16(13)27(20,23)24/h1-6,9H,7-8,10-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQIPNAJXFIOHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.